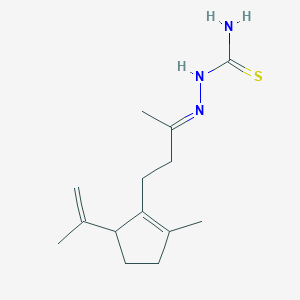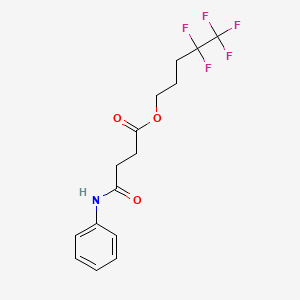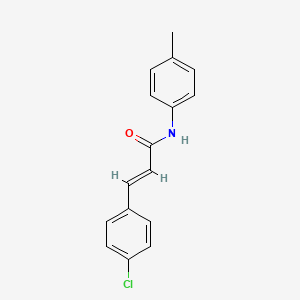![molecular formula C16H22N2O B3847122 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)
1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole
Overview
Description
1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole, also known as SB-204990, is a chemical compound that belongs to the imidazole class of compounds. It is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The compound has been extensively studied for its potential use in the treatment of various disorders, including depression, anxiety, and migraine headaches.
Mechanism of Action
The mechanism of action of 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole involves its selective antagonism of the 5-HT1B receptor. This receptor subtype is involved in the regulation of serotonin neurotransmission, which is known to play a role in mood and anxiety disorders. By blocking the 5-HT1B receptor, 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole is able to increase the availability of serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole is able to reduce anxiety-like behavior in animal models, as well as reduce the frequency and severity of migraine headaches. The compound has also been shown to have antidepressant effects in animal models of depression. Additionally, 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole has been shown to increase the levels of certain neurotransmitters, including serotonin and norepinephrine, in certain brain regions.
Advantages and Limitations for Lab Experiments
One advantage of 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole is that it is a selective antagonist of the 5-HT1B receptor, which means that it is able to target this receptor subtype without affecting other serotonin receptors. This can be useful in studying the specific role of the 5-HT1B receptor in various disorders. However, one limitation of 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole. One area of interest is the potential use of the compound as a treatment for anxiety disorders and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole and how it interacts with other neurotransmitter systems in the brain. Finally, there may be potential for the development of new compounds based on 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole that have improved solubility and other properties that make them more suitable for use in experimental settings.
Scientific Research Applications
1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential use in the treatment of various disorders. In particular, it has been investigated for its potential use as an antidepressant and anxiolytic agent. Studies have shown that the compound is able to reduce anxiety-like behavior in animal models, and may have potential as a treatment for anxiety disorders such as generalized anxiety disorder and panic disorder. Additionally, 1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole has been shown to have potential as a treatment for migraines, as it is able to reduce the frequency and severity of migraine headaches in animal models.
properties
IUPAC Name |
1-[3-(2-tert-butylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)14-7-4-5-8-15(14)19-12-6-10-18-11-9-17-13-18/h4-5,7-9,11,13H,6,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGRCYACAJMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)
![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)

![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)




![4-[3-(4-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847098.png)
![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)


![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)